molecular formula C23H17N5O5 B2742623 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1170371-74-0

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2742623
CAS RN: 1170371-74-0
M. Wt: 443.419
InChI Key: UJLBUFMWWNMQQM-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H17N5O5 and its molecular weight is 443.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research on compounds structurally related to N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide has focused on the synthesis of novel heterocyclic compounds with potential biological applications. For instance, the synthesis of enaminone derivatives incorporating dibromobenzofuran moiety has led to the discovery of new azines and azolotriazines, highlighting the versatility of related compounds as precursors in synthesizing diverse heterocyclic structures (Sanad & Mekky, 2018). Additionally, the synthesis of compounds based on the reactions of arylmethylidene derivatives of furan-2(3H)-ones with N,N-binucleophilic reagents has expanded the repertoire of biologically active compounds containing pyrimidine and pyridazine structural fragments (Aniskova, Grinev, & Yegorova, 2017).

Anticancer and Antioxidant Activities

Some derivatives structurally related to the compound have been explored for their anticancer and antioxidant properties. Novel pyrazolopyrimidines derivatives have shown promise as anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of these compounds (Rahmouni et al., 2016). Furthermore, novel pyrimidiopyrazole derivatives have exhibited significant in vitro antitumor activity against certain cancer cell lines, further supporting the investigation into related compounds for potential cancer treatments (Fahim, Elshikh, & Darwish, 2019).

Synthesis and Biological Evaluation

The utility of enaminonitriles in heterocyclic synthesis has been explored, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This work underscores the importance of such compounds in developing novel pharmaceuticals and understanding their structure-activity relationships (Fadda, Etman, El-Seidy, & Elattar, 2012). Additionally, ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids has been investigated for their anti-inflammatory and anti-cancer activities, showcasing the diverse potential of compounds within this chemical space for therapeutic applications (Kaping, Sunn, Singha, & Vishwakarma, 2020).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O5/c1-12-13(2)24-23(26-21(12)30)28-20(10-15(27-28)18-8-5-9-32-18)25-22(31)19-11-16(29)14-6-3-4-7-17(14)33-19/h3-11H,1-2H3,(H,25,31)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLBUFMWWNMQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135955435

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